![molecular formula C14H21NO B1488800 {1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol CAS No. 1249037-17-9](/img/structure/B1488800.png)
{1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol
Descripción general
Descripción
The compound “{1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidine derivatives can be synthesized through various methods. One approach involves constructing the ring from different cyclic or acyclic precursors, while another involves functionalizing preformed pyrrolidine rings .Aplicaciones Científicas De Investigación
Enantioselective Catalysis
Research has demonstrated the effectiveness of certain pyrrolidinemethanols in enantioselective catalysis. For instance, bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, derived from L-proline, was shown to be an efficient organocatalyst for the Michael addition of malonate esters to nitroolefins, yielding products with good to high yields and enantioselectivities (Lattanzi, 2006).
Synthesis of Pyrrolidinones and Pyrrolizines
Another line of research has focused on the synthesis of pyrrolidinones and pyrrolizines, showcasing the diverse reactivity of pyrrolidinyl-based compounds. For example, reactions of dimethyl acetylenedicarboxylate with pyrrolidinyl enamines have led to the formation of pyrrolizines, offering insights into solvent and temperature-dependent reaction pathways (Verboom et al., 1981).
Molecular Structure Analysis
Research also includes the determination of molecular structures and crystallography of pyrrolidine derivatives. For example, studies on the pyrrolidine ring of certain compounds have revealed specific geometries and intermolecular interactions, contributing to the understanding of their structural characteristics (Butcher et al., 2006).
Advanced Synthesis Techniques
Further research has led to the development of novel synthesis techniques for pyrrolidinyl derivatives, aimed at creating compounds with potential applications in various fields, including medicinal chemistry and material science. For instance, diarylprolinol ligands have been used for the enantioselective alkynylation of cyclic imines, resulting in high yields and enantioselectivities (Munck et al., 2017).
Mecanismo De Acción
Target of Action
Indole and pyrrolidine derivatives have been found in many important synthetic drug molecules and they bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of indole and pyrrolidine derivatives can vary widely depending on their specific chemical structure and the targets they interact with . Without specific information on “{1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol”, it’s difficult to provide a detailed explanation of its mode of action.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, affecting a wide range of biochemical pathways . Pyrrolidine is a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. For indole and pyrrolidine derivatives, these properties can vary widely .
Result of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propiedades
IUPAC Name |
[1-[(3,4-dimethylphenyl)methyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-3-4-13(7-12(11)2)8-15-6-5-14(9-15)10-16/h3-4,7,14,16H,5-6,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNVUQAEKIZXBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCC(C2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




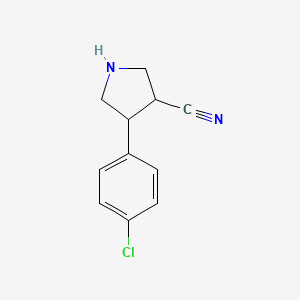
![6-Ethyl-4-methoxypyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1488721.png)
![3-(azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1488722.png)
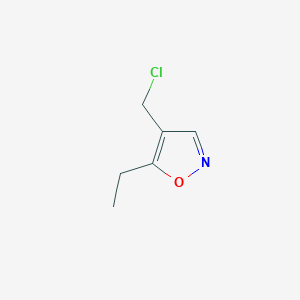

![2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1488725.png)
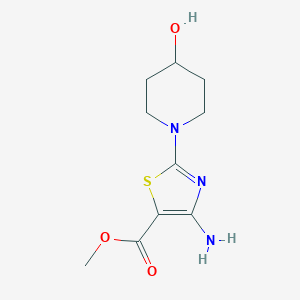
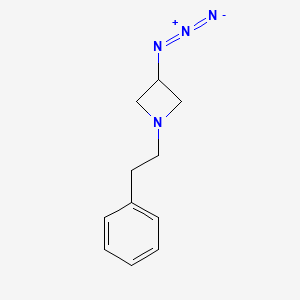
![4-(2-aminoethyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B1488734.png)
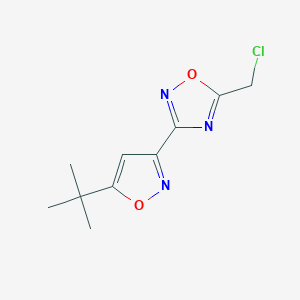

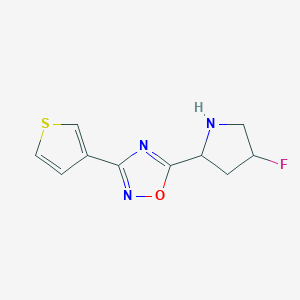
![1-cyclopropyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1488740.png)